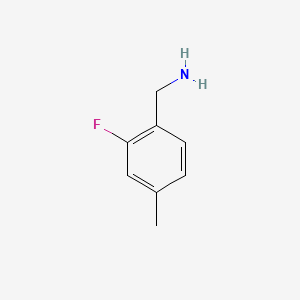
2-Fluoro-4-methylbenzylamine
Vue d'ensemble
Description
2-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is a liquid at ambient temperature . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The InChI code for this compound is 1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Fluoro-4-methylbenzylamine derivatives are used in the synthesis of various complex compounds. For example, it is used in the synthesis of enantiomers of certain drugs, like flosequinan, a heart failure treatment drug, where the key intermediates were prepared from optically active derivatives (Morita et al., 1994).
- Another application is seen in chemoselective benzylamide cleavage, where it played a role in the synthesis of enantioenriched 4-thiazolidinone, a compound with potential medicinal uses (Hansen et al., 1996).
Pharmacology and Medicinal Chemistry
- In medicinal chemistry, this compound derivatives are instrumental in developing new drugs. For instance, in the study of CERC-301, an NMDA receptor antagonist, it helped characterize the preclinical pharmacodynamic and pharmacokinetic properties of the compound (Garner et al., 2015).
- It's also involved in metabolic studies, such as investigating the metabolism of halogenated methylanilines in the liver, which can have implications for understanding drug metabolism and toxicity (Boeren et al., 1992).
Organic Synthesis
- The compound finds applications in organic synthesis, aiding in the construction of various molecular structures. For example, it's used as a chiral auxiliary in the enantiodivergent synthesis of isoquinoline alkaloids, which are important in medicinal chemistry (Ziółkowski et al., 1999).
- It also plays a role in the synthesis of organic-inorganic hybrid materials, exhibiting unique properties like phase transitions and fluorescent characteristics (Hao et al., 2019).
Radiochemistry
- In radiochemistry, it's used in the synthesis of no-carrier-added radiopharmaceuticals, demonstrating its versatility in advanced chemical syntheses (Stoll et al., 2004).
Enantioselective Synthesis
- The enantioselective synthesis of compounds like cis-3-fluoropiperidin-4-ol, a building block in medicinal chemistry, also utilizes derivatives of this compound, showcasing its application in creating specific enantiomers of a compound (Shaw et al., 2013).
Safety and Hazards
2-Fluoro-4-methylbenzylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
2-Fluoro-4-methylbenzylamine is a chemical compound used in proteomics research . .
Mode of Action
It is known to be used in the synthesis of other compounds , suggesting that it may act as a building block in chemical reactions.
Biochemical Pathways
It is used in proteomics research , indicating that it may play a role in protein-related biochemical pathways.
Result of Action
It is used in the synthesis of other compounds , suggesting that its primary action may be as a building block in chemical reactions.
Action Environment
It is recommended to store the compound in a tightly closed container, in a cool and dry place , indicating that temperature and moisture may affect its stability.
Analyse Biochimique
Biochemical Properties
2-Fluoro-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amine group. The fluorine atom in the compound can influence the electronic properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors or intracellular proteins, leading to changes in signal transduction pathways. These interactions can result in alterations in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, potentially leading to more potent biological effects. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical transformations that can alter its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the biological activity of the compound significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze oxidation reactions. The compound may also undergo phase II metabolic reactions, where it is conjugated with endogenous molecules to increase its hydrophilicity and facilitate excretion. These metabolic processes can affect the compound’s bioavailability and biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation in specific tissues can influence its biological effects. For example, its distribution in the liver or kidneys can affect its metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. For instance, localization in the nucleus can influence gene expression, while localization in the mitochondria can affect cellular metabolism .
Propriétés
IUPAC Name |
(2-fluoro-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRUYSDAUXURDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590639 | |
| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-01-4 | |
| Record name | 2-Fluoro-4-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








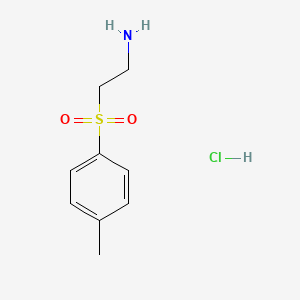
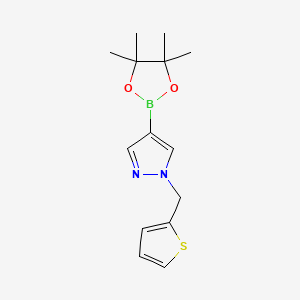
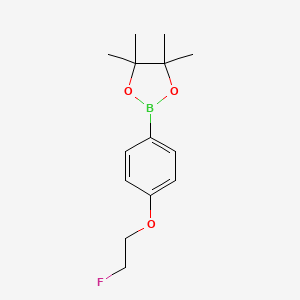
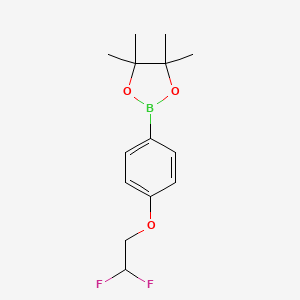
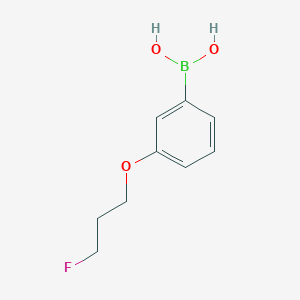


![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
